tert-Butyl (4-((4-chloro-5-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate

Description

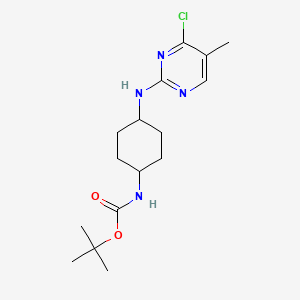

tert-Butyl (4-((4-chloro-5-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate (CAS: 1289387-42-3) is a pharmaceutical intermediate with the molecular formula C₁₆H₂₅ClN₄O₂ and a molecular weight of 340.85 g/mol . Its structure comprises:

- A 4-chloro-5-methylpyrimidin-2-yl core, which serves as a key pharmacophore in kinase inhibitors.

- A cyclohexyl group linked via an amino bridge, contributing to conformational rigidity.

- A tert-butyl carbamate moiety, likely acting as a protective group for amines during synthesis.

The trans-cyclohexyl isomer is reported to exhibit superior stability due to reduced steric hindrance compared to the cis counterpart . The compound is typically stored under dry conditions at 2–8°C and is utilized in medicinal chemistry for targeted drug discovery, particularly in kinase inhibition pathways .

Properties

IUPAC Name |

tert-butyl N-[4-[(4-chloro-5-methylpyrimidin-2-yl)amino]cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25ClN4O2/c1-10-9-18-14(21-13(10)17)19-11-5-7-12(8-6-11)20-15(22)23-16(2,3)4/h9,11-12H,5-8H2,1-4H3,(H,20,22)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQVKCGRJZQTRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1Cl)NC2CCC(CC2)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201111820 | |

| Record name | Carbamic acid, N-[trans-4-[(4-chloro-5-methyl-2-pyrimidinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201111820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289385-37-0 | |

| Record name | Carbamic acid, N-[trans-4-[(4-chloro-5-methyl-2-pyrimidinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201111820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-Butyl (4-((4-chloro-5-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a complex structure featuring a tert-butyl group, a chlorinated pyrimidine derivative, and a cyclohexyl moiety, belongs to the class of carbamates. Its molecular formula is C16H25ClN4O2, and it has been studied for various pharmacological effects.

The biological activity of this compound is primarily linked to its interactions with specific biological targets such as enzymes and receptors. The compound's structure suggests potential for interactions that could inhibit key enzymatic pathways involved in disease processes.

Inhibition Studies

Research indicates that compounds structurally similar to tert-butyl carbamate exhibit significant inhibitory effects on enzymes such as β-secretase and acetylcholinesterase. For instance, studies on related compounds have shown that they can prevent amyloid beta peptide (Aβ) aggregation, which is crucial in the context of neurodegenerative diseases like Alzheimer's disease.

| Compound | Enzyme Target | IC50/Ki Value | Effect |

|---|---|---|---|

| M4 (related compound) | β-secretase | 15.4 nM | Inhibition of Aβ aggregation |

| M4 (related compound) | Acetylcholinesterase | 0.17 μM | Inhibition of cholinergic degradation |

Cytotoxicity and Protective Effects

In vitro studies have demonstrated that tert-butyl carbamate may provide protective effects against cytotoxic agents such as Aβ 1-42. The compound has shown a reduction in pro-inflammatory cytokines and oxidative stress markers in astrocyte cultures, suggesting a neuroprotective role.

Neuroprotective Effects

A study investigating the effects of M4 (a compound sharing structural similarities with tert-butyl carbamate) reported moderate protective effects in astrocytes against Aβ-induced toxicity. The research highlighted the compound's ability to reduce levels of TNF-α and free radicals, which are often elevated during neuroinflammatory responses.

In Vivo Studies

In vivo experiments using scopolamine-induced models of Alzheimer's disease assessed the efficacy of M4 in reducing Aβ levels and β-secretase activity. While M4 demonstrated some ability to decrease these levels, it was not statistically significant compared to established treatments like galantamine.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical differences between the target compound and its analogs:

Key Observations:

Pyrimidine Core Modifications: Halogenation: Chlorine (Cl) and iodine (I) are common at the 2- and 5-positions, influencing electronic properties and binding affinity. Iodine’s bulkiness (e.g., compound 265) may hinder membrane permeability but enhance halogen bonding . Functional Groups: Hydroxy (OH) and nitro (NO₂) groups increase polarity, as seen in compounds 17a and 193, respectively. These groups are often intermediates for further derivatization .

Backbone Variations :

- Cyclohexyl vs. Tetrahydro-2H-pyran : Cyclohexyl provides rigidity, while tetrahydro-2H-pyran (compound 265) introduces an oxygen atom, enhancing solubility .

- Stereochemistry : The trans-cyclohexyl isomer (target compound) is more stable than cis due to reduced steric strain .

Synthetic Strategies :

- Protection/Deprotection : The tert-butyl carbamate (Boc) group is widely used for amine protection (e.g., compounds 193, 265) .

- Cross-Coupling : Pd-catalyzed reactions (e.g., compound 265) enable the introduction of alkynes and iodides .

Biological Relevance :

- Kinase Inhibition : Pyrimidine derivatives (e.g., compound 72 in ) with trifluoromethyl (CF₃) groups exhibit enhanced metabolic stability and target binding .

Q & A

Q. What are efficient synthetic routes for tert-Butyl (4-((4-chloro-5-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution and coupling reactions. For example:

- Step 1 : React 2,4-dichloro-5-nitropyrimidine with tert-butyl ((1-aminocyclohexyl)methyl)carbamate in THF with NaHCO₃ as a base to form intermediates .

- Step 2 : Reduce nitro groups using Fe powder and NH₄Cl in ethanol .

- Optimization : Use Pd₂(dba)₃/BINAP catalysts for coupling reactions to improve yield (common in pyrimidine derivatization) . Purify intermediates via column chromatography (silica gel, EtOAc/hexane gradients) . Monitor reaction progress using LC-MS to confirm intermediate formation.

Q. How can the purity and identity of this compound be validated during synthesis?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) to assess purity (>95%).

- Mass Spectrometry (ESI+) : Confirm molecular ions (e.g., m/z 356 [M+H]⁺ for intermediates) .

- NMR : Compare ¹H/¹³C NMR spectra with literature (e.g., tert-butyl carbamate protons at δ 1.36 ppm; pyrimidine protons at δ 8.22 ppm) .

Q. What are the recommended safety protocols for handling this compound?

- Methodological Answer :

- Hazard Mitigation : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation (GHS H335: respiratory irritation) .

- Storage : Store at 2–8°C under nitrogen to prevent hydrolysis of the carbamate group .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for structural confirmation?

- Methodological Answer :

- Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in cyclohexyl and pyrimidine regions .

- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve ambiguities. Refine hydrogen positions using SHELXPRO .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian 16, B3LYP/6-311+G(d,p)) to confirm assignments .

Q. What mechanistic insights explain the regioselectivity of the pyrimidine-chloro group in substitution reactions?

- Methodological Answer :

- Kinetic Studies : Perform competition experiments with nucleophiles (e.g., amines, thiols) in DMF at 60°C. Monitor regioselectivity via ¹H NMR.

- DFT Calculations : Model transition states (e.g., using M06-2X/def2-TZVP) to identify electronic (charge distribution) and steric (cyclohexyl hindrance) factors favoring substitution at C4 over C2 .

Q. How can computational modeling predict biological target interactions for this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR) leveraging the pyrimidine core’s π-stacking potential. Validate with MD simulations (NAMD, 100 ns) .

- QSAR Analysis : Correlate substituent effects (e.g., chloro vs. methyl groups) with IC₅₀ values from enzyme inhibition assays to optimize pharmacophores .

Q. What strategies mitigate decomposition during long-term stability studies?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light. Monitor degradation products via UPLC-PDA.

- Stabilizers : Add antioxidants (e.g., BHT, 0.01% w/w) to ethanol stock solutions to inhibit radical-mediated decomposition .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental LogP values?

- Methodological Answer :

- Experimental LogP : Measure via shake-flask method (octanol/water) and compare with computational predictions (ChemAxon, ACD/Labs).

- Resolution : Adjust computational models by including solvent effects (SMD solvation model) and conformational flexibility of the cyclohexyl group .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.